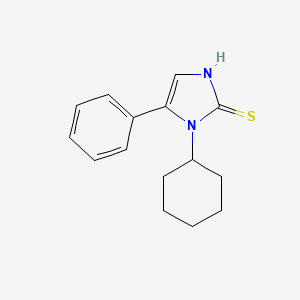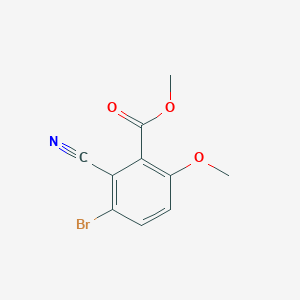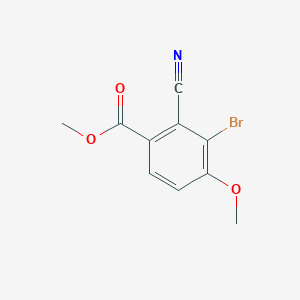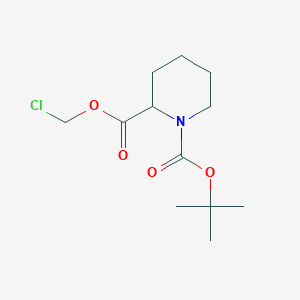
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate
Descripción general
Descripción
“1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 2137025-95-5 . It has a molecular weight of 277.75 . This compound is utilized in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and others .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butyl) 2-(chloromethyl) ®-piperidine-1,2-dicarboxylate . The InChI code is 1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 .Aplicaciones Científicas De Investigación
Synthesis of Nociceptin Antagonists
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method for producing this compound has been developed, which is applicable for large-scale operations (Jona et al., 2009).
Synthesis of Biologically Active Compounds
This chemical is also a key intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Additionally, it is a crucial intermediate for Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Crystal Structure Analysis
The crystal structure of compounds related to 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate has been studied to understand their molecular packing and bonding properties. These studies contribute to the understanding of their physical properties and potential applications in various fields (Didierjean et al., 2004).
Synthesis of Sedridines and Ethylnorlobelols
The compound is used in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine. These processes demonstrate the versatility of this compound as a chiral building block in organic synthesis (Passarella et al., 2005).
Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
It also acts as a starting material for synthesizing 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are important in the study of amino acids and peptides (Marin et al., 2004).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTINZHKEPWFOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)

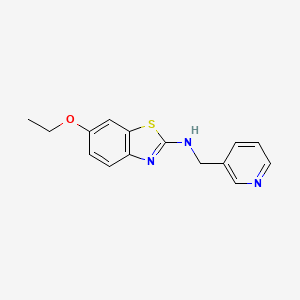
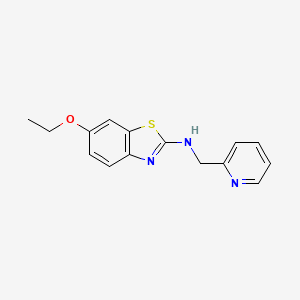
![2-[2-(2-Chloro-6,7-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1415930.png)
![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)


